7-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
Overview
Description
7-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is a complex organic compound that features a thiazoloquinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like acetonitrile and pyridine, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides
Scientific Research Applications
7-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a candidate for studying biochemical pathways.
Industry: The compound’s chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: A thiazole-containing anticancer drug.
Dasatinib: Another thiazole-based anticancer agent.
Patellamide A: A natural product with a thiazole ring.
Ixabepilone: A thiazole-containing anticancer drug.
Epothilone: A thiazole-based compound with anticancer properties.
Uniqueness
What sets 7-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one apart from these similar compounds is its unique combination of the thiazoloquinazolinone core with the morpholine sulfonyl group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-(2,6-dimethylmorpholin-4-yl)sulfonyl-[1,3]thiazolo[3,2-a]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c1-10-8-18(9-11(2)23-10)25(21,22)12-3-4-14-13(7-12)15(20)17-16-19(14)5-6-24-16/h3-7,10-11H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUYZFBTZFQVBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC3=C(C=C2)N4C=CSC4=NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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